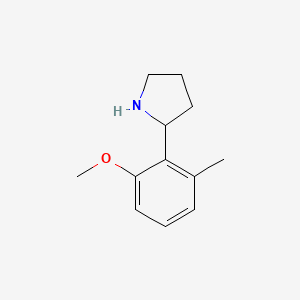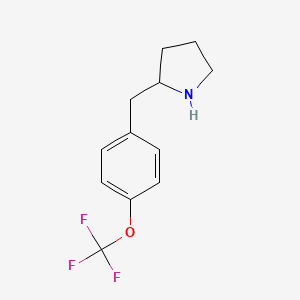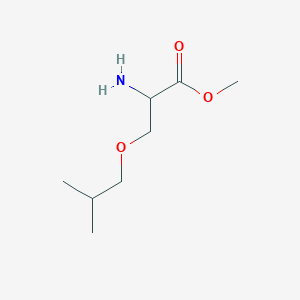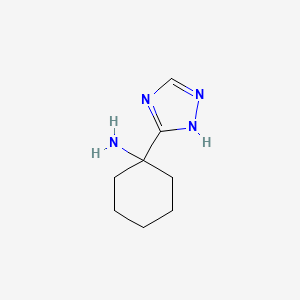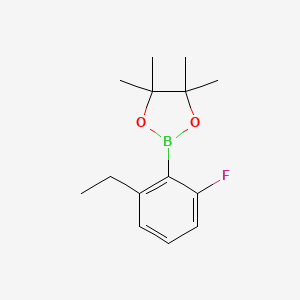
2-Ethyl-6-fluorophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-ethyl-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. A common method includes:
Starting Materials: 2-Ethyl-6-fluorophenylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-6-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki–Miyaura coupling.
Solvents: Polar aprotic solvents like THF, DCM, or dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reaction Conditions: Typically conducted at room temperature to 80°C, depending on the specific reaction.
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-fluorophenylboronic acid pinacol ester is utilized in various fields of scientific research:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of fluorescent probes and sensors due to its ability to form stable complexes with diols.
Medicine: In the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The primary mechanism of action for 2-Ethyl-6-fluorophenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves:
Transmetalation: The transfer of the boronic ester group to the palladium catalyst.
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the ethyl and fluorine substituents, making it less sterically hindered and less electron-withdrawing.
2-Fluorophenylboronic Acid Pinacol Ester: Similar but without the ethyl group, affecting its reactivity and steric properties.
2-Ethylphenylboronic Acid Pinacol Ester: Lacks the fluorine atom, which influences its electronic properties.
Uniqueness
2-Ethyl-6-fluorophenylboronic acid pinacol ester is unique due to the combined presence of the ethyl and fluorine substituents, which provide a balance of steric and electronic effects. This makes it particularly useful in fine-tuning the reactivity and selectivity of cross-coupling reactions.
Eigenschaften
Molekularformel |
C14H20BFO2 |
|---|---|
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
2-(2-ethyl-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO2/c1-6-10-8-7-9-11(16)12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
DOYUNGCYWBNHEW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






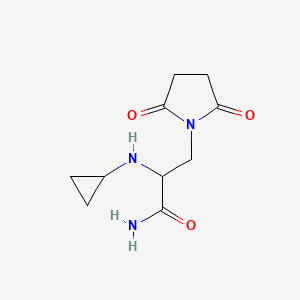

![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13531618.png)
![tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13531625.png)
![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)
